4-Benzoylphenylboronic acid 4-Benzoylphenylboronic acid
Brand Name: Vulcanchem
CAS No.: 268218-94-6
VCID: VC2028422
InChI: InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H
SMILES: B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O
Molecular Formula: C13H11BO3
Molecular Weight: 226.04 g/mol

4-Benzoylphenylboronic acid

CAS No.: 268218-94-6

Cat. No.: VC2028422

Molecular Formula: C13H11BO3

Molecular Weight: 226.04 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoylphenylboronic acid - 268218-94-6

Specification

CAS No. 268218-94-6
Molecular Formula C13H11BO3
Molecular Weight 226.04 g/mol
IUPAC Name (4-benzoylphenyl)boronic acid
Standard InChI InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H
Standard InChI Key CWMIVCCXDVRXST-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O
Canonical SMILES B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O

Introduction

Chemical Properties and Structure

Molecular Structure

4-Benzoylphenylboronic acid has the molecular formula C₁₃H₁₁BO₃ and a molecular weight of approximately 226.04 g/mol. The compound features a phenyl ring with a benzoyl group at the para position and a boronic acid group, creating a linear structure with two distinct reactive centers .

Chemical Reactivity

The reactivity of 4-Benzoylphenylboronic acid is primarily determined by its two functional groups:

  • Boronic Acid Group: The B(OH)₂ moiety makes it an excellent nucleophilic partner in cross-coupling reactions, particularly Suzuki-Miyaura couplings. This group can also participate in Lewis acid-base interactions with various nucleophiles.

  • Benzoyl Group: The ketone functionality provides an electrophilic site that can undergo various transformations including reduction, nucleophilic addition, and condensation reactions.

The compound exhibits amphoteric behavior typical of boronic acids, acting as a Lewis acid through its vacant p-orbital on boron while also being capable of functioning as a Lewis base through its hydroxyl groups .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-Benzoylphenylboronic acid. The most common methods include:

From 4-Bromobenzoyl Compounds

The synthesis can proceed via a metal-halogen exchange reaction of 4-bromobenzophenone with an organolithium or Grignard reagent, followed by treatment with a trialkyl borate and subsequent hydrolysis. This approach is similar to the synthetic routes used for other functionalized phenylboronic acids .

Direct Borylation

Direct borylation of benzophenone derivatives using iridium or rhodium catalysts represents a more atom-economical approach, similar to methods described for synthesizing other phenylboronic acids. This method employs diboronyl esters of dialkoxyboranes as diboronic acid reagents .

Transmetalation

Transmetalation of aromatic silanes and stannanes represents another synthetic pathway, where trialkylaryl silanes and stannanes are transmetallated with a boron halide, resulting in an arylboron dibromide compound that undergoes acidic hydrolysis to form the desired boronic acid .

Cross-Coupling Approaches

A solution of 4-benzoyl phenylboronic acid (226.00 mg, 1.00 mmol) has been used in reactions with methoxylamine hydrochloride (101.00 mg, 1.20 mmol) in pyridine, illustrating its utility in cross-coupling and condensation reactions .

Applications in Organic Synthesis

4-Benzoylphenylboronic acid serves as a versatile building block in organic synthesis, with applications including:

Suzuki-Miyaura Cross-Coupling

The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with aryl halides or triflates to form biaryl compounds. This reaction is fundamental in pharmaceutical synthesis and materials science .

Carbonyl Transformations

The ketone functionality allows for various transformations including reductions, nucleophilic additions, and condensation reactions. In one documented application, 4-benzoyl phenylboronic acid was reacted with methoxylamine hydrochloride to form the corresponding oxime derivative .

Multifunctional Building Block

The dual functionality makes it an excellent precursor for the synthesis of more complex molecules with applications in pharmaceuticals, liquid crystals, and optoelectronic materials, similar to how other functionalized phenylboronic acids are utilized .

Physical Properties and Characterization Data

Physical Appearance

4-Benzoylphenylboronic acid typically appears as an off-white to light beige powder or crystalline solid .

Spectroscopic Properties

While specific spectroscopic data for 4-Benzoylphenylboronic acid is limited in the provided search results, the compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy: Both ¹H and ¹³B NMR are useful for structure verification

  • IR Spectroscopy: Characteristic bands for B-O stretching (around 1350-1330 cm⁻¹) and C=O stretching (around 1650-1700 cm⁻¹)

  • Mass Spectrometry: Used for molecular weight confirmation

Physical Properties

The following table summarizes the available physical properties of 4-Benzoylphenylboronic acid:

PropertyValueReference
CAS Number268218-94-6
Molecular FormulaC₁₃H₁₁BO₃
Molecular Weight226.04 g/mol
Physical FormPowder
ColorOff-white to light beige
SolubilityPartially soluble in DMSO, methanol

Comparative Analysis with Related Compounds

To provide context, it's valuable to compare 4-Benzoylphenylboronic acid with structurally related compounds:

CompoundCAS NumberMolecular WeightKey Structural DifferenceReference
4-Benzoylphenylboronic acid268218-94-6226.04 g/molBenzoyl group at para position
4-Carboxyphenylboronic acid14047-29-1165.94 g/molCarboxyl group instead of benzoyl
4-(Methoxycarbonyl)phenylboronic acid99768-12-4179.97 g/molMethyl ester functionality
4-Formylphenylboronic acidNot providedNot providedAldehyde instead of ketone
4-(Benzyloxy)phenylboronic acid146631-00-7228.06 g/molBenzyloxy group instead of benzoyl

This comparison illustrates the structural diversity within para-substituted phenylboronic acids and highlights the unique features of 4-Benzoylphenylboronic acid.

Current Research Trends and Future Perspectives

Materials Science Applications

Similar to other functionalized phenylboronic acids, 4-Benzoylphenylboronic acid shows potential in materials science applications:

  • Development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs)

  • Functionalization of surfaces for sensing applications

  • Creation of stimuli-responsive materials

Emerging Synthetic Applications

Recent trends in synthetic chemistry suggest several promising directions for utilizing 4-Benzoylphenylboronic acid:

  • Photoredox catalysis involving the benzoyl functionality

  • Multicomponent reactions leveraging both reactive centers

  • Development of novel coupling methodologies specific to ketone-containing boronic acids

Future Research Directions

Based on emerging trends with related compounds, future research with 4-Benzoylphenylboronic acid may explore:

  • Development of water-soluble derivatives for biological applications

  • Utilization in the synthesis of complex natural products

  • Integration into polymeric materials for specialized applications

  • Exploration of its potential in medicinal chemistry as a building block for bioactive compounds

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator